m-PEG9-Hydrazide
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Overview
Description
m-PEG9-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG9-Hydrazide typically involves the reaction of polyethylene glycol (PEG) with hydrazine hydrate. The process begins with the activation of PEG, followed by its reaction with hydrazine hydrate to form the hydrazide derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
m-PEG9-Hydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form acyl azides.
Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Condensation: The hydrazide group can condense with carboxylic acids to form hydrazides
Common Reagents and Conditions
Oxidation: Common reagents include sodium periodate and hydrogen peroxide.
Substitution: Reactions with aldehydes and ketones typically occur under mild acidic conditions.
Condensation: Reactions with carboxylic acids are often carried out in the presence of coupling agents such as carbodiimides
Major Products
Oxidation: Acyl azides.
Substitution: Hydrazones.
Condensation: Hydrazides
Scientific Research Applications
m-PEG9-Hydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
m-PEG9-Hydrazide functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
m-PEG8-Hydrazide: Similar structure but with one less ethylene glycol unit.
m-PEG10-Hydrazide: Similar structure but with one more ethylene glycol unit.
m-PEG9-Amine: Similar structure but with an amine group instead of a hydrazide group
Uniqueness
m-PEG9-Hydrazide is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where precise spatial arrangement is crucial for efficient protein degradation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N2O10/c1-24-4-5-26-8-9-28-12-13-30-16-17-32-19-18-31-15-14-29-11-10-27-7-6-25-3-2-20(23)22-21/h2-19,21H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVJYEFIRYDZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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